N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride, also known as HEPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 213.7 g/mol. HEPH is an important chemical reagent used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations in lab experiments.
Scientific Research Applications
Antidementia Agent Development
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride derivatives have been studied for their potent anti-acetylcholinesterase (anti-AChE) activity. A specific derivative exhibited significant inhibition of AChE, showing an affinity 18,000 times greater for AChE than for BuChE. This compound also significantly increased acetylcholine content in the cerebral vortex and hippocampus of rats, marking it as a promising candidate for antidementia agent development (Sugimoto et al., 1990).
Catalyst in Chemical Reactions
Derivatives of this compound have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on the compound was crucial for achieving high enantioselectivity, and the catalyst was effective for a broad range of substrates, providing high yields and enantioselectivities (Wang et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of this compound were synthesized and evaluated as potential antipsychotic agents. These analogues showed promising activity in binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice, making them potential backup compounds for antipsychotic treatment (Norman et al., 1996).
Antimicrobial Activity
New pyridine derivatives synthesized from this compound showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds represent a new class of antimicrobial agents with potential for further development (Patel et al., 2011).
properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-3-1-2-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHPVQJKCYHXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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